molecular formula C11H21NO2 B13608782 2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid

2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid

Cat. No.: B13608782
M. Wt: 199.29 g/mol
InChI Key: SIKRPJXMGSBBIM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid is an organic compound characterized by a pyrrolidine ring attached to a pentanoic acid backbone with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.

    Attachment to the Pentanoic Acid Backbone: The pyrrolidine ring is then attached to the pentanoic acid backbone through a series of reactions, including alkylation and esterification.

    Introduction of Methyl Groups:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the pyrrolidine ring or the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

    Pyrrolidine-2-carboxylic acid: Shares the pyrrolidine ring but lacks the dimethyl and pentanoic acid moieties.

    2,2-Dimethylpentanoic acid: Similar backbone but lacks the pyrrolidine ring.

    N-Methylpyrrolidine: Contains the pyrrolidine ring with a different substitution pattern.

Uniqueness: 2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid is unique due to the combination of the pyrrolidine ring and the dimethyl-substituted pentanoic acid backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

2,2-dimethyl-5-pyrrolidin-1-ylpentanoic acid

InChI

InChI=1S/C11H21NO2/c1-11(2,10(13)14)6-5-9-12-7-3-4-8-12/h3-9H2,1-2H3,(H,13,14)

InChI Key

SIKRPJXMGSBBIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCN1CCCC1)C(=O)O

Origin of Product

United States

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